VVZ-149 VVZ-149 VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1555917
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VVZ-149

CAS No.:

Cat. No.: VC1555917

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

VVZ-149 -

Specification

Appearance Solid powder

Introduction

Chemical Properties and Structure

VVZ-149 (opiranserin) is chemically identified as 4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide. It exists both as a free base and as a hydrochloride salt form for pharmaceutical applications .

Molecular Characteristics

PropertyValue
Chemical FormulaC₂₁H₃₄N₂O₅
Molecular Weight394.512 g/mol
Salt FormOpiranserin hydrochloride (C₂₁H₃₅ClN₂O₅)
Salt Form Molecular Weight431.0 g/mol
CAS Number (free base)1441000-45-8
CAS Number (HCl salt)1440796-75-7

The compound features a benzamide structure with methoxy and butoxy substituents, connected to a dimethylamino-oxane group. This unique chemical architecture contributes to its selective binding to multiple receptor types .

Mechanism of Action

VVZ-149 represents a novel approach to analgesia through its multi-target mechanism. Unlike traditional analgesics that typically focus on a single receptor system, VVZ-149 acts on three distinct molecular targets:

Receptor Binding Profile

TargetActionIC₅₀ Value
Glycine GlyT2 transporterBlocker0.86 μM
Purine P2X₃ receptorAntagonist0.87 μM
Serotonin 5-HT₂ₐ receptorAntagonist1.3 μM

This triple mechanism allows VVZ-149 to modulate pain transmission through distinct but complementary pathways in the central and peripheral nervous systems .

Clinical Development

Phase 2 Clinical Trials

VVZ-149 has undergone multiple Phase 2 clinical trials investigating its efficacy and safety for managing postoperative pain. Two significant studies have been documented in the literature:

Colorectal Surgery Trial (NCT02489526)

This randomized, parallel-group, double-blind clinical trial was conducted across three academic institutions in the United States, involving 60 patients undergoing laparoscopic colorectal surgery. Participants received either:

  • VVZ-149 group (n=40): Continuous 8-hour intravenous infusion following anesthesia emergence

  • Placebo group (n=20): Matched placebo infusion

Gastrectomy Trial (NCT02844725)

This study enrolled 60 patients undergoing laparoscopic and robotic-laparoscopic gastrectomy procedures. The methodology involved:

  • VVZ-149 group (n=30): 10-hour intravenous infusion initiated approximately 1 hour before completion of surgical suturing

  • Placebo group (n=29): Matched placebo infusion

Efficacy Results

The clinical trials demonstrated several important findings regarding VVZ-149's analgesic efficacy:

OutcomeColorectal Surgery TrialGastrectomy Trial
Pain IntensityNon-significantly lower in VVZ-149 groupSignificantly lower at 4 hours post-emergence (p<0.05)
Opioid Consumption Reduction (24h)34.2% reduction29.5% reduction
Patient-Controlled Analgesia (PCA) DemandsFewer demands in VVZ-149 groupFewer demands in VVZ-149 group

Notably, both studies identified a subpopulation of patients who appeared to benefit more substantially from VVZ-149 treatment: those with high levels of preoperative negative affect (anxiety, depression, and pain catastrophizing) .

Subpopulation Analysis

In patients with high preoperative negative affect or requiring early rescue medication:

OutcomeResult
Pain ReductionSignificant compared to placebo (p<0.05)
Opioid Consumption Reduction40% (colorectal study) and 32.6% (gastrectomy study)

These findings suggest that VVZ-149 may be particularly effective in addressing the affective component of pain, potentially offering targeted benefits to patients who typically experience more severe postoperative pain and require higher opioid doses .

Adverse EventIncidence
SomnolenceHigher in VVZ-149 group
HeadacheHigher in VVZ-149 group

Pharmacological Advantages

VVZ-149 offers several potential advantages over traditional analgesics, particularly opioids, for postoperative pain management:

Reduced Opioid Requirements

The consistent finding of reduced opioid consumption (approximately 30-40%) across clinical trials suggests that VVZ-149 may help address concerns related to opioid use, including:

  • Reduced risk of opioid-induced side effects

  • Decreased potential for dependency and addiction

  • Improved postoperative bowel function (particularly relevant for colorectal surgery patients)

Targeted Efficacy

The enhanced efficacy observed in patients with negative affective states indicates that VVZ-149 may address both sensory and emotional components of pain, potentially offering more comprehensive pain relief for vulnerable patient populations .

Current Status and Future Directions

As of 2025, VVZ-149 has achieved regulatory approval in South Korea (December 2024) for postoperative pain management, marking a significant milestone in its development journey . The compound continues to progress through clinical development elsewhere, with several important considerations for future research:

Research Priorities

  • Long-term safety and efficacy studies

  • Direct comparisons with established analgesic regimens

  • Investigation of efficacy in additional surgical populations

  • Further exploration of the relationship between psychological factors and treatment response

  • Examination of potential for multimodal analgesia protocols incorporating VVZ-149

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